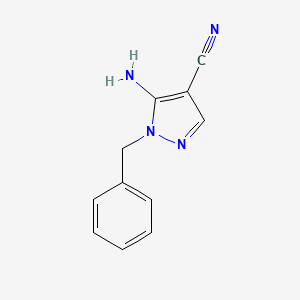

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVXFBPVQOBHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349770 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91091-13-3 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications as a building block in the synthesis of more complex molecules with potential biological activities. The pyrazole core is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable precursor for various derivatives. This guide will focus on the most prevalent and efficient methods for its preparation.

Primary Synthetic Pathways

Two principal synthetic strategies have been established for the synthesis of this compound: a two-component condensation reaction and a three-component one-pot synthesis.

Two-Component Reaction: Benzylhydrazine and Ethoxymethylenemalononitrile

The most widely reported and reliable method for synthesizing this compound involves the condensation reaction between benzylhydrazine and ethoxymethylenemalononitrile.[1] This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol to yield the desired pyrazole.

Three-Component Reaction: Benzaldehyde, Malononitrile, and Hydrazine

A more convergent approach involves a one-pot, three-component reaction of benzaldehyde, malononitrile, and a hydrazine derivative.[2] This method often utilizes a catalyst to promote the formation of the pyrazole ring system. While this can be an efficient route, it may sometimes lead to the formation of byproducts depending on the reaction conditions.

Experimental Protocols

Detailed Protocol for the Two-Component Synthesis

This protocol is based on the reaction of benzylhydrazine and ethoxymethylenemalononitrile, which is a common and high-yielding method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3]

Materials:

-

Benzylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol (absolute)

-

Ethyl acetate

-

Water (distilled)

-

Glass reactor (25 mL) with magnetic stirrer and reflux condenser

-

Nitrogen atmosphere setup

Procedure:

-

Under a nitrogen atmosphere, add benzylhydrazine (1.2 mmol) to absolute ethanol (2 mL) in a 25 mL glass reactor equipped with a magnetic stirrer.

-

Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirring solution.

-

Carefully heat the reaction mixture to reflux and maintain for 4 hours.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with water (30 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its analogs.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Reaction Time | Typical Yields |

| Two-Component | Benzylhydrazine, Ethoxymethylenemalononitrile | None (thermal) | Ethanol | 2-4 hours | 70-95% |

| Three-Component | Benzaldehyde, Malononitrile, Hydrazine | FeCl3/PVP, LDH@PTRMS@DCMBA@CuI | Water/Ethanol, Water/PEG-400 | 15 min - 7 hours | 85-97% |

Table 2: Reaction Conditions for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

| Aryl Hydrazine | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzylhydrazine | Ethanol | Reflux | 4 h | ~70% (estimated) | [1] |

| Phenylhydrazine | Ethanol | Reflux | 4 h | Not Specified | [3] |

| Fluorinated Aryl Hydrazines | Ethanol | Reflux | Not Specified | High | [3] |

| Various Aryl Hydrazines | Water/PEG-400 | Not Specified | 2-4 h | up to 97% |

Mandatory Visualizations

Workflow for the Two-Component Synthesis

Caption: Workflow for the two-component synthesis of the target molecule.

Signaling Pathway of the Two-Component Reaction Mechanism

Caption: Proposed reaction mechanism for the two-component synthesis.

References

An In-depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

CAS Number: 91091-13-3

Molecular Formula: C₁₁H₁₀N₄

Molecular Weight: 198.22 g/mol

Introduction

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the 5-aminopyrazole class of molecules. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives. While specific biological data for this compound is not extensively documented in publicly available literature, the 5-aminopyrazole core is a well-established pharmacophore found in compounds targeting a range of biological targets, including protein kinases. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and key physicochemical properties of this compound, drawing upon established methodologies for related compounds.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is limited, a summary of key properties for the core chemical structure is presented below. These values are critical for researchers in designing experimental protocols, particularly for solubility and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄ | PubChem |

| Molecular Weight | 198.22 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 198.090546 g/mol | PubChem |

| Monoisotopic Mass | 198.090546 g/mol | PubChem |

| Topological Polar Surface Area | 78.1 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 239 | PubChem |

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine with a suitable three-carbon electrophile, most commonly (ethoxymethylidene)malononitrile. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring system.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of related 5-aminopyrazoles.

Materials:

-

Benzylhydrazine

-

(Ethoxymethylidene)malononitrile

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzylhydrazine (1.0 equivalent) in absolute ethanol, add a catalytic amount of glacial acetic acid.

-

To this stirring solution, add (ethoxymethylidene)malononitrile (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially

Spectroscopic data for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, based on the known data for its phenyl analog and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | Pyrazole H-3 |

| ~7.4 - 7.2 | m | 5H | Phenyl-H |

| ~6.5 | br s | 2H | -NH₂ |

| ~5.3 | s | 2H | -CH₂-Ph |

Note: Data is estimated based on analogs. The pyrazole proton is a singlet. The five protons of the benzyl group's phenyl ring will appear as a multiplet. The amino protons will likely be a broad singlet, and the benzylic methylene protons will be a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~153 | Pyrazole C-5 |

| ~143 | Pyrazole C-3 |

| ~136 | Phenyl C-ipso |

| ~129 | Phenyl C-ortho/meta |

| ~128 | Phenyl C-para |

| ~118 | -CN |

| ~80 | Pyrazole C-4 |

| ~55 | -CH₂-Ph |

Note: Data is estimated based on analogs.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amine) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2220 | C≡N stretching (nitrile) |

| ~1640 | N-H bending (amine) |

| ~1590, 1490, 1450 | C=C stretching (aromatic and pyrazole rings) |

Note: Data is estimated based on analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1][2]

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 198.09 | [M]⁺ (Molecular Ion) |

| 199.10 | [M+H]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: The molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol .[3] The base peak is expected to be the tropylium ion resulting from the cleavage of the benzyl group.

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the condensation of benzylhydrazine and ethoxymethylenemalononitrile.[3][4] The following protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Reaction:

Benzylhydrazine + Ethoxymethylenemalononitrile → this compound

Materials:

-

Benzylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol (absolute)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL).

-

Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound as a solid.

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.

Caption: Synthetic workflow for this compound.

Caption: Proposed mechanism for the synthesis.

References

Navigating the Spectroscopic Landscape of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: A Technical Guide

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile has been reported, indicating its accessibility for further study.[1] The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, making the detailed characterization of its derivatives a crucial step in the drug discovery process. NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure and connectivity of such compounds.

Anticipated ¹H and ¹³C NMR Spectral Features

Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR signals can be anticipated. The exact chemical shifts will be influenced by the solvent used for analysis.

¹H NMR:

-

Amino Protons (NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

Pyrazole Proton (H3): A singlet corresponding to the proton at the 3-position of the pyrazole ring.

-

Benzyl Protons (CH₂ and C₆H₅): A singlet for the methylene (-CH₂-) protons and a set of multiplets for the aromatic protons of the benzyl group. The aromatic protons may exhibit complex splitting patterns depending on their electronic environment.

¹³C NMR:

-

Quaternary Carbons: Signals corresponding to the carbon atoms of the nitrile group (-CN), C4, and C5 of the pyrazole ring, and the ipso-carbon of the benzyl group.

-

Methine Carbons: Signals for the CH carbons of the benzyl aromatic ring.

-

Methylene Carbon: A signal for the benzylic -CH₂- carbon.

Data Presentation

Due to the absence of specific literature data, the following tables are presented as templates for the recording of experimental ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

Table 2: ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol can be adapted based on the specific instrumentation and experimental requirements.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can significantly affect the chemical shifts, particularly for exchangeable protons like those of the amino group.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Data Acquisition:

-

Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which is particularly useful for assigning the aromatic protons of the benzyl group.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ¹H-¹³C correlations, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

3. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the signals in both ¹H and ¹³C NMR spectra based on chemical shift predictions, coupling information, and data from 2D NMR experiments.

Visualization of Molecular Structure

To aid in the interpretation of the NMR data, a 2D diagram of this compound is provided below, generated using the DOT language.

Figure 1. 2D structure of this compound.

This guide serves as a foundational resource for the NMR analysis of this compound. The successful acquisition and interpretation of its NMR spectra will be instrumental in confirming its chemical identity and paving the way for its further investigation in the context of drug discovery and development.

References

In-Depth Technical Guide: FT-IR Spectrum of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the characteristic vibrational frequencies of the molecule's functional groups, outlines a standard experimental protocol for its synthesis and spectroscopic analysis, and presents a visual workflow of the experimental process.

Introduction

This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. These scaffolds are prevalent in a wide range of biologically active molecules, exhibiting diverse pharmacological properties. The structural features of this particular molecule, including the amino group, the nitrile functionality, the pyrazole ring, and the benzyl substituent, all contribute to a unique infrared spectroscopic signature. Understanding this FT-IR spectrum is crucial for the structural elucidation and characterization of this and related compounds in research and development settings.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3480 - 3300 | Strong, often two bands | Amino (N-H) | Asymmetric and symmetric stretching |

| 3250 - 3100 | Medium | Aromatic C-H | Stretching |

| 2230 - 2210 | Strong, sharp | Nitrile (C≡N) | Stretching |

| 1650 - 1600 | Medium to Strong | Amino (N-H) | Scissoring (bending) |

| 1600 - 1450 | Medium to Weak | C=C and C=N (pyrazole ring and aromatic ring) | Stretching |

| 1500 - 1400 | Medium | C-N | Stretching |

| 750 - 700 | Strong | Aromatic C-H (monosubstituted benzene) | Out-of-plane bending |

| 700 - 650 | Strong | Aromatic C-H (monosubstituted benzene) | Out-of-plane bending |

Experimental Protocols

The following sections describe a typical experimental procedure for the synthesis and subsequent FT-IR analysis of this compound.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the condensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.

Materials:

-

Benzylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Ethyl acetate

-

Water

-

Glass reactor (25 mL) with magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25 mL glass reactor equipped with a magnetic stirrer and reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (5 mL).

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr) press

Procedure:

-

Take a small amount (1-2 mg) of the dried, purified this compound.

-

Thoroughly grind the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a KBr press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Physical and chemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its key characteristics, experimental protocols for its synthesis and analysis, and explores its reactivity and potential pharmacological applications.

Core Physical and Chemical Properties

This compound is a multifaceted organic compound with the molecular formula C₁₁H₁₀N₄ and a molecular weight of 198.22 g/mol . Its chemical structure features a pyrazole ring substituted with an amino group, a benzyl group, and a cyano group, which contribute to its specific chemical reactivity and potential for biological activity.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 91091-13-3 | |

| Molecular Formula | C₁₁H₁₀N₄ | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | 141.2-142.7 °C | |

| Boiling Point (Predicted) | 444.4 ± 40.0 °C | |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | |

| pKa (Predicted) | 0.26 ± 0.10 | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

Solubility and Stability:

While quantitative solubility data is not extensively documented, empirical evidence from synthesis protocols suggests solubility in organic solvents such as ethanol and ethyl acetate. The compound can be purified by recrystallization from ethanol. For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C under an inert atmosphere and protected from light.

Experimental Protocols

Synthesis of this compound

A prevalent and effective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation reaction between an aryl hydrazine and (ethoxymethylene)malononitrile. This approach offers high regioselectivity.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

In a 25 mL glass reactor maintained under a nitrogen atmosphere, add benzylhydrazine (1.2 mmol) to absolute ethanol (2 mL) with magnetic stirring.

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Carefully bring the reaction mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, cool the crude mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol.

Purification and Analysis

Purification:

The primary method for the purification of this compound is recrystallization from hot ethanol. This process effectively removes unreacted starting materials and byproducts.

Analysis:

The identity and purity of the synthesized compound can be confirmed using various analytical techniques. While a specific High-Performance Liquid Chromatography (HPLC) method for this compound is not detailed in the literature, a general reversed-phase HPLC method for a related pyrazole derivative can be adapted as a starting point.

Table 2: Suggested Starting Conditions for HPLC Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | To be determined (UV-Vis scan recommended) |

| Column Temperature | 40°C |

Further characterization can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups. The exocyclic amino group provides a site for nucleophilic attack, while the pyrazole ring itself can participate in various reactions. The carbonitrile group can undergo hydrolysis to a carboxamide under acidic conditions.

Reactivity Workflow:

Caption: Key reactivity pathways of this compound.

Potential Biological Activity

While specific biological studies on this compound are not extensively reported, the broader class of 5-aminopyrazole derivatives has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.

Kinase Inhibition

The 5-aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives have shown potent and selective inhibition of various kinases, including p38α MAP kinase and Interleukin-1 receptor-associated kinase 4 (IRAK4). These kinases are implicated in inflammatory diseases and cancer, making 5-aminopyrazole derivatives attractive candidates for drug discovery.

Potential Kinase Inhibition Signaling Pathway:

Caption: Hypothesized mechanism of kinase inhibition.

Antimicrobial Activity

Various derivatives of 5-aminopyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. Some of these compounds have demonstrated moderate to high inhibitory activity, suggesting the potential of this chemical class in the development of new anti-infective agents.

Conclusion

This compound is a compound with well-defined physical and chemical properties and a straightforward synthetic route. Its structural features, particularly the 5-aminopyrazole core, suggest a high potential for biological activity, most notably as a kinase inhibitor and an antimicrobial agent. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic and agrochemical applications of this and related compounds. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential.

Purity Analysis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols for various analytical techniques, presents data in a structured format, and includes visualizations to clarify workflows and concepts.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocyclic diamine with two adjacent nitrogen atoms. Due to their diverse biological activities, pyrazole-containing compounds are of significant interest in medicinal chemistry. The purity of synthetic intermediates like this compound is a crucial parameter that is strictly regulated in the pharmaceutical industry. This guide details a multi-pronged approach to purity analysis, employing chromatographic, spectroscopic, and other analytical techniques to ensure the quality of this important building block.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the condensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.[1][2]

Understanding the synthetic pathway is fundamental to identifying potential impurities. The primary impurities can be categorized as:

-

Unreacted Starting Materials:

-

Benzylhydrazine

-

(Ethoxymethylene)malononitrile

-

-

Reaction By-products: Arising from side reactions or incomplete reactions.

-

Degradation Products: Resulting from instability of the final product under certain conditions (e.g., hydrolysis, oxidation).[3][4][5][6]

A thorough purity analysis should aim to separate, identify, and quantify these potential impurities.

Analytical Methodologies for Purity Determination

A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds and for quantifying impurities. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution: Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

-

Chromatographic Conditions: The following table summarizes typical starting conditions for method development.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For quantification of specific impurities, a reference standard for each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. This method can be particularly useful for detecting residual starting materials.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable solvent like dichloromethane or methanol.

-

GC Conditions:

| Parameter | Recommended Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min |

| MS Conditions | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

-

Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation and can also be used for quantitative purity determination (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For qNMR, a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added.

-

Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

-

Data Analysis:

-

Qualitative: Identify the signals corresponding to this compound and any impurity signals.

-

Quantitative (qNMR): The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

-

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula and assess the purity of a compound. For a pure sample of this compound (C₁₁H₁₀N₄), the theoretical elemental composition is:

-

Carbon (C): 66.65%

-

Hydrogen (H): 5.08%

-

Nitrogen (N): 28.27%

-

Instrumentation: An automated CHN elemental analyzer.

-

Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin or silver capsule.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

-

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for a high-purity sample.

Data Presentation

The quantitative data from the various analytical techniques should be summarized in a clear and organized manner.

Table 1: Summary of Purity Analysis Data for a Typical Batch of this compound

| Analytical Technique | Parameter | Result | Acceptance Criteria |

| HPLC | Purity (Area %) | 99.5% | ≥ 99.0% |

| Individual Impurity | < 0.1% | ≤ 0.15% | |

| Total Impurities | 0.5% | ≤ 1.0% | |

| GC-MS | Benzylhydrazine | Not Detected | ≤ 0.1% |

| (Ethoxymethylene)malononitrile | Not Detected | ≤ 0.1% | |

| ¹H NMR | Purity (qNMR) | 99.2% | ≥ 98.5% |

| Elemental Analysis | % Carbon | 66.51% | 66.25% - 67.05% |

| % Hydrogen | 5.12% | 4.68% - 5.48% | |

| % Nitrogen | 28.15% | 27.87% - 28.67% |

Visualizations

Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using the DOT language.

Caption: Overall workflow for the purity analysis of the target compound.

Caption: Synthesis pathway and potential sources of impurities.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. By combining chromatographic techniques like HPLC and GC-MS with spectroscopic methods such as NMR, and confirming with elemental analysis, a comprehensive and reliable assessment of the compound's purity can be achieved. The methodologies and data presented in this guide provide a solid framework for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important pharmaceutical intermediate. It is essential that all analytical methods are properly validated according to regulatory guidelines to ensure the accuracy and reliability of the results.

References

- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document outlines the common starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in accessible formats and visualizing synthetic pathways.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The pyrazole core is a prominent feature in numerous pharmaceuticals and agrochemicals. This guide focuses on the two most prevalent and efficient methods for its synthesis: a two-component reaction and a three-component one-pot synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved through two primary routes, each employing different starting materials.

Route 1: Two-Component Synthesis

This is a direct and widely used method involving the condensation of (ethoxymethylene)malononitrile with benzylhydrazine.[1][2] The reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.

Route 2: Three-Component One-Pot Synthesis

This approach involves the reaction of an aromatic aldehyde (in this case, benzaldehyde, which is a precursor to the benzyl group on the hydrazine), malononitrile, and a hydrazine.[3][4] For the specific synthesis of the title compound, benzylhydrazine would be used. This reaction is often catalyzed and proceeds through the initial formation of a benzylidenemalononitrile intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structurally related to the target compound and indicative of the expected outcomes.

Table 1: Two-Component Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

| Aryl Hydrazine Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Phenylhydrazine | Ethanol | 4 | 84 | 138.5-139.6 | [5] |

| 4-Methoxyphenylhydrazine | Ethanol | 4 | 68 | 148.4-148.8 | [5] |

| Perfluorophenylhydrazine | Ethanol | 4 | 63 | 135.4-136.4 | [5] |

Table 2: Three-Component Synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

| Aldehyde Reactant | Hydrazine Reactant | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 15 | 93 | [4] |

| 3-Nitrobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 20 | 90 | [4] |

| 4-Methoxybenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 25 | 88 | [4] |

Detailed Experimental Protocols

Protocol 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile and Benzylhydrazine

This protocol is adapted from the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2][5]

Materials:

-

Benzylhydrazine (1.2 mmol)

-

(Ethoxymethylene)malononitrile (1.2 mmol)

-

Absolute Ethanol (2 mL)

-

Ethyl acetate

-

Water

Procedure:

-

In a 25 mL glass reactor under a nitrogen atmosphere, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Bring the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Protocol 2: Three-Component Synthesis from Benzaldehyde, Malononitrile, and Benzylhydrazine

This protocol is a general method for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and is adapted for the synthesis of the target molecule.[3][4]

Materials:

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Benzylhydrazine (1 mmol)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)

-

Water/Ethanol (1:1, 1 mL)

-

Hot ethanol or chloroform

-

n-Hexane/Ethyl acetate (for TLC)

Procedure:

-

In a test tube, combine benzaldehyde (1 mmol), malononitrile (1 mmol), benzylhydrazine (1 mmol), and the catalyst (0.05 g).

-

Add the water/ethanol solvent mixture (1 mL) and stir the mixture at 55 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an n-hexane/ethyl acetate eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add hot ethanol or chloroform (3 mL) to the mixture.

-

Separate the catalyst by centrifugation, wash it with ethanol, and dry it for reuse.

-

Evaporate the solvent from the reaction mixture.

-

Recrystallize the solid product from ethanol to obtain pure 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carbonitrile.

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Two-component synthesis of this compound.

Caption: Three-component synthesis leading to a 1,3-disubstituted 5-aminopyrazole.

References

- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted pyrazole derivative of significant interest due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine and (ethoxymethylene)malononitrile. This guide will delve into the detailed step-by-step reaction mechanism, provide relevant experimental protocols, and present quantitative data from related syntheses.

Reaction Overview

The formation of this compound proceeds via a one-pot reaction between benzylhydrazine and (ethoxymethylene)malononitrile. The overall transformation can be classified as a condensation reaction followed by an intramolecular cyclization.

Overall Reaction:

Detailed Reaction Mechanism

The reaction mechanism can be described in the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of benzylhydrazine onto the electron-deficient β-carbon of the double bond in (ethoxymethylene)malononitrile. This is a Michael-type addition.

-

Intermediate Formation: This initial attack leads to the formation of a transient zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the benzylhydrazine nitrogen to the negatively charged carbon, yielding a more stable acyclic intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

-

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic pyrazole ring, yielding the final product, this compound.

The following diagram illustrates this proposed reaction pathway.

An In-depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound belonging to the versatile class of 5-aminopyrazoles. While the specific initial discovery of this exact molecule is not prominently documented, its synthesis falls within a well-established and historically significant stream of chemical research focused on the creation of pyrazole derivatives. This document details the primary synthetic routes, provides a representative experimental protocol, and tabulates key chemical and physical data. The broader biological significance of the 5-aminopyrazole scaffold is also discussed, highlighting its importance in medicinal chemistry and drug discovery.

Discovery and History

A key precursor in this synthesis is ethoxymethylenemalononitrile. The reaction of ethoxymethylenemalononitrile with various hydrazines to produce 5-aminopyrazole-4-carbonitriles has been a fundamental method in heterocyclic chemistry for decades. This approach offers a straightforward and efficient pathway to this class of compounds. Over the years, numerous variations and improvements to this general method have been developed, including the use of different solvents, catalysts, and reaction conditions to improve yields and purity.[1] While a specific seminal paper for the benzyl derivative is not apparent, its synthesis is a logical extension of this well-known chemical transformation.

The 5-aminopyrazole core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. This has driven continuous research into the synthesis and derivatization of compounds like this compound.

Synthesis of this compound

The primary and most widely cited method for the synthesis of this compound is the cyclocondensation reaction between benzylhydrazine and ethoxymethylenemalononitrile.[2] This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

General Reaction Scheme

References

Methodological & Application

The Versatile Building Block: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in the Synthesis of Bioactive Compounds

Application Note AP2025-01

Introduction

5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a key heterocyclic intermediate, valued for its utility in the synthesis of a variety of fused pyrazole derivatives. The presence of a reactive amino group, a nitrile functionality, and a benzyl substituent provides a versatile scaffold for the construction of complex molecules with significant biological activities. This document outlines the synthesis of this building block and its application in the preparation of pyrazolo[1,5-a]pyrimidines, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in drug discovery.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a regioselective condensation reaction between benzylhydrazine and (ethoxymethylene)malononitrile.[1][2] This reaction proceeds efficiently in a suitable solvent, such as ethanol, under reflux conditions to yield the desired product.

Application in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is accomplished through a cyclocondensation reaction with 1,3-dicarbonyl compounds. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking the carbonyl carbons of the dicarbonyl compound, leading to the formation of the fused bicyclic system. This reaction is often catalyzed by acid and can be performed under conventional heating or microwave irradiation to afford high yields of the desired products. The resulting pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry.

Biological Significance of Derivatives

Derivatives of this compound, particularly the pyrazolo[1,5-a]pyrimidines, have garnered significant attention due to their potent inhibitory activity against various protein kinases.[3][4] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), making them attractive candidates for the development of novel therapeutics.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of 1-aryl-5-aminopyrazole-4-carbonitriles.[2]

Materials:

-

Benzylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol, absolute

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (10 mL).

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: Characterization Data for 1-Substituted-5-aminopyrazole-4-carbonitriles

| Compound | R | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Target Compound | Benzyl | ~70-85 (estimated) | Not reported | Not specifically reported | Not specifically reported |

| Analog 1 [7] | Phenyl | 84 | 138.5-139.6 | 4.81 (s br, 2H, NH₂), 7.40-7.55 (m, 5H, CH), 7.57 (s, 1H, CH) | 75.6 (C), 114.1 (C), 124.1 (CH), 128.8 (CH), 129.8 (CH), 136.9 (C), 141.2 (CH), 150.0 (C) |

| Analog 2 [7] | 4-Methoxyphenyl | 68 | 148.4-148.8 | 3.86 (s, 3H, CH₃), 4.61 (s br, 2H, NH₂), 7.00-7.03 (d, 2H, CH), 7.37-7.40 (d, 2H, CH), 7.60 (s, 1H, CH) | 75.5 (C), 114.2 (C), 115.0 (CH), 126.1 (CH), 129.5 (C), 140.9 (CH), 149.9 (C), 159.9 (C) |

Protocol 2: Synthesis of 2-Benzyl-5,7-dimethyl-2H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol describes the cyclocondensation reaction of this compound with acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Ice-water

Procedure:

-

To a solution of this compound (1 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol).

-

Heat the reaction mixture at reflux for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water (20 mL) with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

-

Characterize the product by spectroscopic methods.

Protocol 3: Synthesis of 2-Benzyl-5-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol details the reaction with ethyl acetoacetate to form a pyrazolo[1,5-a]pyrimidin-7-one derivative.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

Ice-water

Procedure:

-

In a flask, dissolve this compound (1 mmol) in glacial acetic acid (5 mL).

-

Add ethyl acetoacetate (1.1 mmol) followed by a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into ice-water (20 mL).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and air dry.

-

Purify the product by recrystallization.

-

Confirm the structure of the synthesized compound using analytical techniques.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-(Phenylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 |

| 5-amino-3-(4-methylphenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-(4-Methylphenylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 87 |

| 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-(4-Methoxyphenylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 91 |

| 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl isobutyrylacetate | 5-Isopropyl-7-oxo-2-(phenylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 95 |

Note: Yields are based on analogous reactions reported in the literature.

Visualizations

References

- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a key building block for the construction of a variety of bioactive molecules. This versatile precursor is particularly valuable in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their demonstrated anticancer, kinase inhibitory, and antimicrobial properties.

Introduction

This compound is a highly functionalized pyrazole derivative that serves as a versatile starting material for the synthesis of diverse bioactive compounds. The presence of a primary amino group, a nitrile functionality, and the pyrazole core allows for a variety of chemical transformations, making it an attractive scaffold for drug discovery and development. Fused pyrazole derivatives, in particular, have garnered considerable attention in the pharmaceutical industry.

Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

One of the most prominent applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heterocycles are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases, which are crucial targets in cancer therapy.

A general and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1][2]

General Synthetic Pathway for Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and various electrophiles is a well-established strategy in medicinal chemistry. The reaction typically proceeds through a cyclocondensation mechanism.

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

While specific experimental data for the direct use of this compound is not extensively available in the public domain, the following protocols are based on well-established procedures for analogous N-substituted 5-aminopyrazoles and can be adapted accordingly.

Protocol 1: Synthesis of 1-Benzyl-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (Analogous Synthesis)

This protocol is adapted from a procedure for the synthesis of N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1][3]

Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine with potential cytotoxic activity.

Materials:

-

5-amino-1-benzyl-1H-pyrazole-4-carboxamide (to be synthesized from the corresponding nitrile)

-

Acetylacetone

-

Glacial Acetic Acid

Procedure:

-

A mixture of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-benzyl-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Expected Outcome:

The formation of the pyrazolo[1,5-a]pyrimidine is expected to proceed via an initial attack of the exocyclic amino group of the pyrazole on one of the keto groups of acetylacetone, followed by intramolecular cyclization and dehydration.[1]

Protocol 2: In Vitro Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells (General Procedure)

This is a general protocol for evaluating the cytotoxic activity of newly synthesized compounds.[1]

Objective: To determine the in vitro cytotoxic potential of the synthesized pyrazolo[1,5-a]pyrimidine derivative.

Materials:

-

Synthesized compound

-

Ehrlich Ascites Carcinoma (EAC) cells

-

Trypan Blue dye

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Incubator (37 °C, 5% CO2)

Procedure:

-

EAC cells are maintained in a suitable cell culture medium.

-

Cells are harvested and washed with PBS.

-

A cell suspension of a known concentration (e.g., 1 x 10^6 cells/mL) is prepared.

-

The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain various test concentrations.

-

In a 96-well plate, 100 µL of the cell suspension is added to each well.

-

100 µL of the different concentrations of the test compound are added to the wells. A control group with solvent and a blank with media alone are also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.

-

After incubation, cell viability is assessed using the Trypan Blue exclusion method or other standard viability assays (e.g., MTT assay).

-

The percentage of cell viability is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation

The following tables summarize typical data that would be generated from the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. Note: The data presented here is illustrative and based on analogous compounds reported in the literature.

Table 1: Synthesis Yields of Analogous Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | R Group on Pyrazole N1 | Yield (%) | Reference |

| 7a | Phenyl | 75 | [1] |

| 7b | p-Tolyl | 78 | [1] |

| 7c | p-Chlorophenyl | 80 | [1] |

Table 2: In Vitro Cytotoxicity of Analogous Pyrazolo[1,5-a]pyrimidine Derivatives against HCT-116 and MCF-7 Cell Lines

| Compound ID | IC50 (µM) - HCT-116 | IC50 (µM) - MCF-7 | Reference |

| 5h | 1.51 | - | [4] |

| 6c | - | 7.68 | [4] |

Signaling Pathways and Workflows

The synthesis and evaluation of bioactive molecules from this compound can be visualized through the following workflows.

Caption: Synthetic and biological evaluation workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The straightforward synthesis of pyrazolo[1,5-a]pyrimidines, coupled with their potential for significant biological activity, makes this an important area of research for the development of new therapeutic agents. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore the full potential of this promising building block. Further research is warranted to synthesize and evaluate the biological activities of novel compounds derived specifically from this compound.

References

- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key scaffold in the development of targeted therapeutics. The protocols detailed herein are intended to guide researchers in the synthesis of this versatile building block and its subsequent elaboration into potent pharmaceutical agents, particularly kinase inhibitors.

Introduction

The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The derivatization of this core, particularly through the formation of fused ring systems such as pyrazolo[3,4-d]pyrimidines, has proven to be a highly effective strategy for the development of potent and selective kinase inhibitors.[2][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine structure acts as a purine bioisostere, enabling competitive binding at the ATP-binding site of kinases.[2] This competitive inhibition can modulate aberrant signaling pathways, leading to therapeutic effects.

The introduction of a benzyl group at the N1 position of the pyrazole ring provides a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This substituent can influence solubility, metabolic stability, and interactions with the target protein.

Derivatization Strategies for Pharmaceutical Applications

The primary derivatization strategy for this compound in a pharmaceutical context involves the construction of the pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through cyclization of the 5-amino-4-carbonitrile moiety with a one-carbon synthon, such as formic acid or formamide. The resulting 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold can then be further modified to optimize its biological activity.

Pharmaceutical Applications: Kinase Inhibition

Derivatives of this compound, particularly the corresponding pyrazolo[3,4-d]pyrimidines, have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases. These kinases include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[2][4]

The mechanism of action of these compounds generally involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

Data Presentation

The following table summarizes the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. It is important to note that while these compounds share the core pyrazolo[3,4-d]pyrimidine scaffold, they are not direct derivatives of this compound. However, this data illustrates the therapeutic potential of this class of compounds.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 12b | A549 (Lung Carcinoma) | 8.21 | [5] |

| 12b | HCT-116 (Colon Carcinoma) | 19.56 | [5] |

| 12b | EGFR (wild type) | 0.016 | [5] |

| 12b | EGFR (T790M mutant) | 0.236 | [5] |

| 8c | EGFR | 0.14 | [6] |

| 12d | EGFR | 0.18 | [6] |

| 6b | BTK | 0.0012 | [7] |

| 17m | PKD | 0.017-0.035 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material via the condensation of benzylhydrazine and ethoxymethylenemalononitrile. This method is adapted from similar syntheses of 1-aryl-5-aminopyrazole-4-carbonitriles.[2]

Materials:

-

Benzylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.

-

Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Expected Yield: ~70% (based on analogous reactions)

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol details the cyclization of this compound to form the key pyrazolo[3,4-d]pyrimidine scaffold. This is a crucial step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Formic acid

-

Ice water

Procedure:

-

In a round-bottom flask, suspend this compound (5.0 mmol) in formic acid (30 mL).

-

Heat the mixture to reflux and maintain for 7 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry under vacuum.

-

The crude 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be used in the next step without further purification or can be recrystallized from ethanol.

-

To a suspension of the intermediate in phosphorus oxychloride, add N,N-dimethylaniline and reflux for several hours. After cooling, the mixture is poured onto ice and neutralized with ammonia. The resulting 4-chloro intermediate is then treated with ammonia in a sealed tube to yield 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: Moderate to good.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile | C12H12N4 | CID 683821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine|CAS 5444-61-1 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile in crop protection research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole class of chemicals. Pyrazole derivatives have garnered significant attention in agrochemical research due to their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] The versatile structure of the pyrazole ring allows for various substitutions, leading to the development of compounds with optimized efficacy and target specificity. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential crop protection agent.

Synthesis

The synthesis of this compound can be achieved through the condensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.[3][4] This method offers a direct and efficient route to the desired product.

General Synthetic Protocol:

A common method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile in a suitable solvent, such as ethanol.[3] The reaction mixture is typically refluxed for several hours. After cooling, the product can be isolated through filtration and purified by recrystallization.[5]

Application in Crop Protection

The aminopyrazole scaffold is a key component in several commercial pesticides.[6] Research into derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile has indicated their potential as effective crop protection agents.